![molecular formula C16H23NO5 B020066 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate CAS No. 78266-81-6](/img/structure/B20066.png)
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
Overview
Description
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a chemical compound with the molecular formula C16H21NO5 . It is also known by other names such as tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate can be represented by the InChI string: InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 . The compound has a molecular weight of 307.34 g/mol .Physical And Chemical Properties Analysis
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate has a molecular weight of 307.34 g/mol. It has a computed XLogP3-AA value of 1.8, indicating its relative lipophilicity. This compound has one hydrogen bond donor and five hydrogen bond acceptors. It also has nine rotatable bonds. The exact mass and monoisotopic mass of this compound are both 307.14197277 g/mol. The topological polar surface area is 81.7 Ų .Scientific Research Applications
Preparation of Tert-Butyl Esters
Tert-butyl esters, including T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, can be prepared from benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . This process involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Tert-butyl esters are used in synthetic organic chemistry for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Esterification Reactions
Tert-butyl esters, such as T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, can be used in esterification reactions to remove organic acids from bio-oils . This process is facilitated by catalysts prepared by leaching with solutions of oxalic acid, dl-malic acid, and dl-tartaric acid .
properties
IUPAC Name |
tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLWSYREBUSNL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445200 | |
Record name | AG-H-14083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate | |
CAS RN |
78266-81-6 | |
Record name | AG-H-14083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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